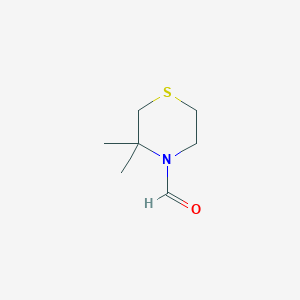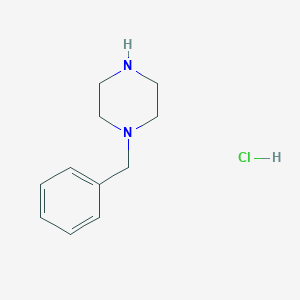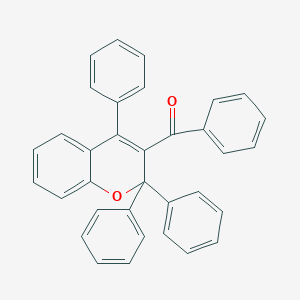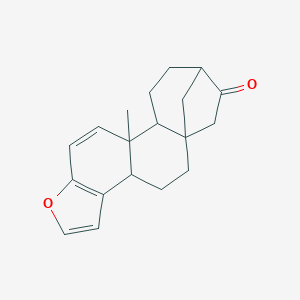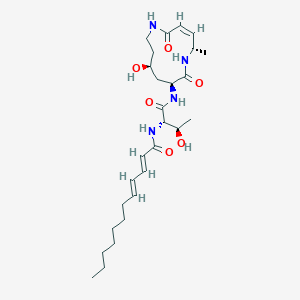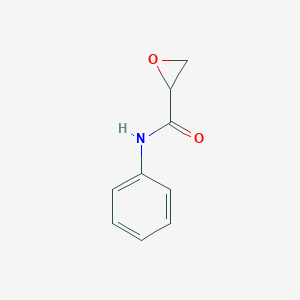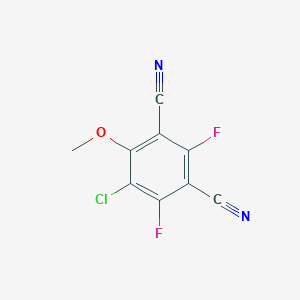![molecular formula C19H22ClNO B034768 Substanz NR. 1650 [German] CAS No. 102163-37-1](/img/structure/B34768.png)
Substanz NR. 1650 [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C19H22ClNO and a molecular weight of 315.843 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyloxy group attached to an ethyl chain, which is further substituted with a p-chlorophenyl group.
Métodos De Preparación
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine typically involves the following steps:
Formation of the benzyloxy intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting p-chlorobenzyl chloride with sodium hydroxide and benzyl alcohol under reflux conditions.
Alkylation of pyrrolidine: The benzyloxy intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)morpholine: This compound contains a morpholine ring, which may also lead to different chemical and biological properties.
Propiedades
Número CAS |
102163-37-1 |
|---|---|
Fórmula molecular |
C19H22ClNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
Clave InChI |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Sinónimos |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


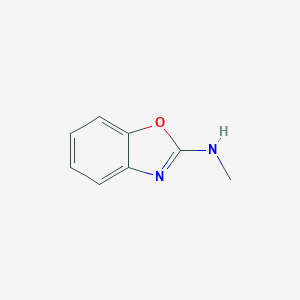
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
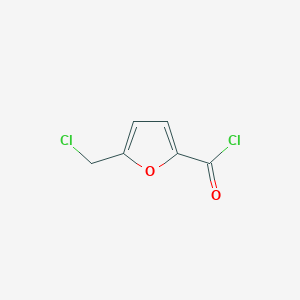

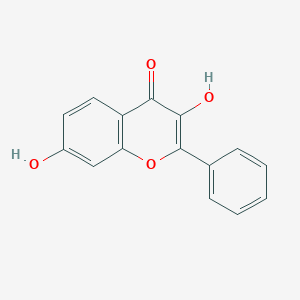

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
